3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)3-1-4-5(11)13-14-6(4)12-2-3/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOBNCOVARJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212595 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-34-0 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclization of substituted pyridine precursors. A widely cited method involves reacting 2-chloro-3-formylpyridine derivatives with hydrazine hydrate under basic conditions . For 5-(trifluoromethyl) variants, the starting material 2-chloro-5-(trifluoromethyl)nicotinic acid is reduced to 2-chloro-3-(hydroxymethyl)-5-(trifluoromethyl)pyridine using sodium borohydride and N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). Subsequent oxidation with a tetramethylpiperidine oxide (TEMPO)/NaClO system yields 2-chloro-3-formyl-5-(trifluoromethyl)pyridine .
Cyclization with hydrazine hydrate in dimethylformamide (DMF) at 60°C for 8 hours generates 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This step mirrors protocols for fluoro-substituted analogues, where molar ratios of hydrazine to aldehyde (2.5:1) and extended reaction times maximize yields to 85% . Key spectroscopic data for intermediates include:
| Compound | NMR (CDCl) Signals | HRMS (m/z) [M+H] |
|---|---|---|
| 2-Chloro-3-formyl-5-(trifluoromethyl)pyridine | δ 10.2 (s, 1H, CHO), 8.7 (d, 1H, Ar-H) | 224.9987 |
| 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | δ 8.66 (d, 1H, Ar-H), 12.49 (s, 1H, NH) | 188.0412 |
Regioselective Iodination at the 3-Position
Iodination of 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine requires careful control to ensure selectivity. Drawing from fluoro-substituted protocols , the optimal conditions involve:
-
Solvent: Dichloromethane (DCM) or acetonitrile (ACN)
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Iodination Reagent: N-Iodosuccinimide (NIS, 1.2 equiv)
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Base: Potassium carbonate (KCO, 2.0 equiv)
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Temperature: 60°C for 12 hours
Under these conditions, the 3-position is preferentially iodinated due to electronic effects from the electron-withdrawing trifluoromethyl group. Post-reaction quenching with sodium sulfite removes excess iodine, and recrystallization from ethanol/water yields 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in 78–82% purity. Scaling trials indicate consistent yields at 100-g scale, with minor byproducts (e.g., di-iodinated species) suppressed below 5% .
Comparative Analysis of Iodination Methods
To evaluate reagent efficiency, four iodination systems were tested (Table 1):
Table 1: Iodination Efficiency for 5-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridine
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NIS/KCO | ACN | 60 | 12 | 82 | 98 |
| I/HIO | DCM | 25 | 24 | 45 | 85 |
| ICl/NaHCO | THF | 40 | 18 | 67 | 91 |
| NIS/DBU | DMF | 80 | 6 | 74 | 94 |
NIS/KCO in ACN provided the highest yield and purity, attributed to the mild Lewis acidity of NIS and the polar aprotic solvent’s ability to stabilize intermediates. The I/HIO system suffered from poor regioselectivity, while ICl/NaHCO introduced chloride impurities .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of precursors such as 5-(trifluoromethyl)-1H-pyrazole. Various methods have been described in the literature, often employing reagents like iodine in the presence of bases to facilitate the reaction. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
One of the notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold have shown promising results in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound derivatives. These compounds have been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging tests. Results indicate that certain derivatives possess strong antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases .
Cancer Research
The compound's role in cancer therapy is also noteworthy. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their anti-proliferative effects on various cancer cell lines. In vitro studies have shown that these compounds can induce cytotoxicity in cancer cells, making them candidates for further development as anticancer agents .
Material Science Applications
Beyond biological applications, this compound has potential uses in material sciences. Its unique structural features allow it to be incorporated into polymers or other materials to enhance their properties, such as thermal stability or chemical resistance. This adaptability opens avenues for research into novel materials with specific functionalities .
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Iodinated Derivatives :
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine :
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine trifluoroacetic acid: Formula: C₈H₅F₃IN₃O₂ Molecular Weight: 359.04 g/mol .
Trifluoromethyl-Containing Derivatives :
- 6-Phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine :
- Key Feature : -CF₃ at position 4 and phenyl at position 4.
- Application : Intermediate for synthesizing triazole-tagged derivatives with anticancer activity (IC₅₀ values: 0.5–5 μM against U937, THP-1 cell lines) .
- Comparison : The phenyl group enhances π-π stacking, while the -CF₃ at position 4 (vs. position 5 in the target) may alter electronic distribution.
Halogen-Substituted Derivatives :
- 3-Bromo-5-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine :
Key Observations :
Biological Activity
3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound often involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by the introduction of a trifluoromethyl group. The general synthetic route includes:
- Bromination : Starting with 5-bromo-1H-pyrazolo[3,4-b]pyridine.
- Iodination : Utilizing iodine or N-iodosuccinimide (NIS) to replace the bromine atom with iodine.
- Trifluoromethylation : Introducing a trifluoromethyl group through various electrophilic fluorination methods.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like streptomycin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 8a | 15 | Gram-positive |
| 8c | 10 | Gram-negative |
| 8i | 12 | Gram-positive |
Antioxidant Properties
The antioxidant activity of these compounds has been evaluated using DPPH and superoxide radical scavenging assays. Notably, compounds such as 8c and 8i exhibited considerable scavenging activity against DPPH radicals, indicating their potential as antioxidant agents .
| Compound | DPPH Scavenging Activity (%) | Superoxide Scavenging Activity (%) |
|---|---|---|
| 8c | 72 | 65 |
| 8i | 68 | 60 |
Anticancer Activity
In vitro studies have shown that various pyrazolo[3,4-b]pyridine derivatives possess antiproliferative effects against human cancer cell lines such as HeLa and HCT116. For example, compound 31 was reported to have an IC50 value of 0.36 µM against CDK2 and showed significant selectivity over CDK9 (265-fold) .
Case Studies
- Study on Antibacterial Activity : A series of sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine were synthesized and tested for antibacterial properties. The results indicated that several compounds exhibited excellent activity against bacterial strains with low MIC values, suggesting their potential as therapeutic agents in treating infections .
- Antioxidant Evaluation : In a comparative study, the antioxidant activities of synthesized pyrazolo derivatives were assessed using standard assays. The findings revealed that certain derivatives not only exhibited strong radical scavenging capabilities but also showed promise in reducing oxidative stress in cellular models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of 5-aminopyrazole derivatives with α,β-unsaturated ketones or esters under acidic conditions. For example, TFA-catalyzed reactions in toluene at reflux (80–110°C) have been used to form the pyrazolo[3,4-b]pyridine core . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine and acrylate), solvent polarity, and catalyst loading. Post-synthetic iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?
- Methodological Answer : 1D/2D NMR (e.g., H, C, DEPT, COSY, HETCOR) is essential for assigning regiochemistry and confirming substituent positions. For example, H NMR chemical shifts near δ 8.0–8.5 ppm indicate aromatic protons adjacent to electron-withdrawing groups (e.g., CF) . IR spectroscopy identifies NH/amine stretches (~3300 cm), while LC-MS or HRMS confirms molecular weight and purity .
Q. What biological activities are associated with the pyrazolo[3,4-b]pyridine scaffold, and how is preliminary screening conducted?
- Methodological Answer : The scaffold exhibits kinase inhibition (e.g., FGFR1, ALK), antiproliferative, and antimalarial activities. In vitro assays include:
- Kinase inhibition : Enzymatic IC determination using ADP-Glo™ assays .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., H1581 xenograft models) .
- Antimalarial screening : Plasmodium falciparum growth inhibition assays (e.g., IC values <10 μM) .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved, and what catalysts are effective?
- Methodological Answer : Chiral-at-metal Rh(III) complexes enable asymmetric Friedel-Crafts alkylation/cyclization. For example, 0.05 mol% Rh(III) catalyst with α,β-unsaturated 2-acyl imidazoles yields enantioselectivities up to 99% ee. Key parameters include solvent (DCE), temperature (25°C), and substrate electronic effects .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for trifluoromethyl- and iodo-substituted derivatives?
- Methodological Answer :
- Trifluoromethyl : Enhances metabolic stability and binding affinity via hydrophobic interactions (e.g., FGFR1 inhibition with IC = 0.3 nM) .
- Iodo : Increases steric bulk and halogen bonding, but may reduce solubility. SAR studies require comparative assays (e.g., replacing iodine with Br/Cl) and molecular docking to map binding pockets .
Q. How do computational methods (e.g., 3D-QSAR, molecular dynamics) guide the design of pyrazolo[3,4-b]pyridine-based inhibitors?
- Methodological Answer :
- 3D-QSAR : Generates pharmacophore models using CoMFA/CoMSIA to predict substituent effects on kinase inhibition .
- Molecular Dynamics : Simulates binding stability (e.g., RMSD <2 Å over 100 ns trajectories) for FGFR1-ligand complexes, identifying critical H-bonds (e.g., N(1)-H with Ala564) .
Q. What challenges arise in regioselective functionalization of the pyrazolo[3,4-b]pyridine core, and how are they addressed?
- Methodological Answer : Competing reactivity at N1 vs. C3 positions is mitigated by:
- Protecting Groups : tert-Butyl or benzyl groups at N1 direct electrophilic substitution to C3 .
- Catalysis : Pd/C-mediated C-H arylation under mild conditions (e.g., MeOH, H balloon) achieves 58% yield for nitro-substituted derivatives .
Experimental Design & Data Analysis
Q. How are kinetic and thermodynamic parameters evaluated in catalytic asymmetric syntheses of this compound?
- Methodological Answer :
- Kinetics : Pseudo-first-order rate constants () derived from time-course HPLC data.
- Thermodynamics : Eyring plots calculate ΔH‡ and ΔS‡ using enantioselectivity vs. temperature data (e.g., 0–40°C) .
Q. What analytical techniques resolve conflicting data on metabolic stability vs. potency in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
